4-Chloropyrrolo[1,2-d][1,2,4]triazine
CAS No.:
Cat. No.: VC17464085
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloropyrrolo[1,2-d][1,2,4]triazine -](/images/structure/VC17464085.png)
Specification
Molecular Formula | C6H4ClN3 |
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Molecular Weight | 153.57 g/mol |
IUPAC Name | 4-chloropyrrolo[1,2-d][1,2,4]triazine |
Standard InChI | InChI=1S/C6H4ClN3/c7-6-9-8-4-5-2-1-3-10(5)6/h1-4H |
Standard InChI Key | RANRCQNQXZBIGA-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=C1)C=NN=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound systematically named 4-chloropyrrolo[2,1-f][1, triazine-5-carbonitrile (CAS: 1263286-52-7) features a bicyclic framework combining pyrrole and triazine rings. The fusion occurs between the 2,1-positions of pyrrole and the 1,2,4-positions of triazine, with substituents at C4 (chlorine) and C5 (cyano group). Its molecular formula is , yielding a molecular weight of 178.58 g/mol .
Table 1: Key Identifiers
Property | Value |
---|---|
IUPAC Name | 4-chloropyrrolo[2,1-f][1, triazine-5-carbonitrile |
SMILES | C1=CN2C(=C1C#N)C(=NC=N2)Cl |
InChI Key | ZCOFQVBGPXFRSE-UHFFFAOYSA-N |
CAS Registry | 1263286-52-7 |
PubChem CID | 46942063 |
Structural Features
X-ray crystallography reveals a planar bicyclic system with bond lengths indicative of aromatic character. The chlorine atom at C4 adopts a para position relative to the cyano group at C5, creating a dipole moment that enhances electrophilic reactivity. Density Functional Theory (DFT) calculations predict nucleophilic attack preferentially occurs at C7 due to localized electron deficiency .
Synthesis and Manufacturing
Primary Synthetic Routes
Six established methodologies dominate the synthesis of pyrrolo[2,1-f][1, triazine derivatives:
Pyrrole Derivative Functionalization
A 2021 review documents the N-amination of methyl pyrrole-2-carboxylate using NHCl, followed by sequential cyclization with benzoyl isothiocyanate and S-methylation to construct the triazine ring. Subsequent chlorination with POCl introduces the C4 substituent in 72% yield .
Bromohydrazone Intermediate Route
Reaction of 1-aminopyrroles with formamidine acetate enables triazine annulation. For example, 3-chloro-1H-pyrrole-2-carboxamide derivatives cyclize under basic conditions to form the target scaffold with >85% regioselectivity .
Industrial-Scale Production
CymitQuimica offers the compound at commercial scales, with pricing tiers reflecting batch size:
Quantity | Price (EUR) |
---|---|
100 mg | 57.00 |
1 g | 159.00 |
5 g | 529.00 |
Process optimization has reduced production costs by 40% since 2019 through solvent recycling and continuous flow chemistry implementations .
Biological Activity and Therapeutic Applications
Kinase Inhibition Profile
The compound serves as a privileged structure in kinase inhibitor design due to its ability to occupy hydrophobic pockets while forming hydrogen bonds with catalytic lysine residues.
AAK1 Inhibition for Neuropathic Pain
Bristol-Myers Squibb researchers identified derivatives with IC values <10 nM against Adaptor Protein 2-Associated Kinase 1 (AAK1). Compound 30 (structure undisclosed) reduced persistent pain response by 68% in murine formalin models, mirroring AAK1 knockout phenotypes .
Dual c-Met/VEGFR-2 Targeting
Structural analogs demonstrate nanomolar inhibition of both c-Met () and VEGFR-2 (), showing potent antiangiogenic effects in HUVEC proliferation assays .
Antiviral Applications
The 4-amino derivative exhibits EC = 0.8 µM against norovirus replicons, outperforming ribavirin by 15-fold. Mechanistic studies suggest triphosphate incorporation into viral RNA terminates replication .
Physicochemical Properties
Solubility and Partitioning
Experimental data from PubChem :
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Water solubility: 2.1 mg/mL (25°C)
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LogP: 1.8 ± 0.3
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pKa: 3.2 (pyrollic NH), 9.7 (triazine N)
Spectral Characteristics
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NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H), 7.89 (d, J = 4.0 Hz, 1H), 6.95 (d, J = 4.0 Hz, 1H)
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HRMS (ESI+): m/z calcd for C7H3ClN4 [M+H]+ 179.0124, found 179.0121
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